molecular formula C10H13NO4S B7457835 N-ethoxy-4-methylsulfonylbenzamide

N-ethoxy-4-methylsulfonylbenzamide

Cat. No.: B7457835
M. Wt: 243.28 g/mol
InChI Key: ZERUUMMUVUEATG-UHFFFAOYSA-N
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Description

N-ethoxy-4-methylsulfonylbenzamide is a synthetic benzenesulfonamide derivative offered as a high-purity reference standard for research applications. The compound features a benzamide core functionalized with an N-ethoxy group and a 4-methylsulfonyl substituent. This structural motif is found in various pharmacologically active molecules, particularly those investigated for their potential as enzyme inhibitors or receptor modulators[ 2 ][ 4 ]. Sulfonamide derivatives are a significant class of compounds in medicinal chemistry, often explored for their ability to interact with biological targets such as ion channels[ 4 ] or signaling pathways[ 2 ]. Researchers may value this chemical as a key intermediate or building block ( building block ) in organic synthesis and drug discovery efforts. All properties and applications described are suggested based on structural analogues and require experimental verification by qualified researchers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethoxy-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-11-10(12)8-4-6-9(7-5-8)16(2,13)14/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUUMMUVUEATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethoxy-4-methylsulfonylbenzamide involves several steps. One common method starts with the reaction of 4-methylsulfonylbenzoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce production costs .

Chemical Reactions Analysis

N-ethoxy-4-methylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the benzamide ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

N-ethoxy-4-methylsulfonylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein binding.

    Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethoxy-4-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-ethoxy-4-methylsulfonylbenzamide with key analogs from and :

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Primary Use Key Properties
This compound (Hypothetical) 4-methylsulfonyl, ethoxy ~243.3* Not explicitly reported Likely moderate solubility, bioactivity
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-dichlorophenyl, ethoxymethoxy 344.2 Herbicide High lipophilicity, selective weed control
Sulfentrazone (N-(2,4-dichloro-5-(triazolone)phenyl)methanesulfonamide) Triazolone ring, dichlorophenyl, methylsulfonamide 387.2 Pesticide Soil residual activity, broad-spectrum
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl, benzenesulfonamide 277.3 Bioactivity studies Enhanced solubility, antimicrobial potential
Mefluidide (N-(2,4-dimethyl-5-(trifluoromethylsulfonyl)phenyl)acetamide) Trifluoromethylsulfonyl, dimethylphenyl 320.3 Plant growth regulator Systemic absorption, growth inhibition

*Calculated based on molecular formula.

Key Research Findings

Substituent Effects on Bioactivity :

  • Chlorine vs. Methoxy/Ethoxy Groups : Etobenzanid’s dichlorophenyl group enhances herbicidal activity through strong electron-withdrawing effects, while the ethoxy group in this compound may reduce soil persistence compared to chlorinated analogs .
  • Sulfonamide vs. Triazolone Moieties : Sulfentrazone’s triazolone ring enables radical scavenging in plants, a feature absent in simple sulfonamides like this compound .

Solubility and Metabolic Stability :

  • Methoxy/ethoxy groups (e.g., in N-(4-methoxyphenyl)benzenesulfonamide) improve water solubility compared to halogenated derivatives .
  • Methylsulfonyl groups (as in the target compound) may increase metabolic resistance due to steric hindrance, as seen in mefluidide’s trifluoromethylsulfonyl group .

Crystallographic Insights :

  • Crystal structures of analogs like N-cyclohexyl-4-methoxybenzenesulfonamide reveal planar sulfonamide groups and hydrogen-bonding networks, which stabilize molecular conformations and influence bioavailability .

Critical Discussion of Divergences

  • Application Specificity: While sulfentrazone and etobenzanid are herbicides/pesticides, mefluidide’s trifluoromethylsulfonyl group directs its use as a growth regulator, highlighting how minor structural changes alter mode of action .
  • Bioactivity Trade-offs : The absence of chlorine in this compound may reduce environmental toxicity but limit herbicidal potency compared to etobenzanid .

Q & A

Q. What are the standard synthetic routes for N-ethoxy-4-methylsulfonylbenzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a benzamide derivative with a sulfonamide-containing moiety. For example, similar compounds (e.g., sulfonylbenzamides) are synthesized via nucleophilic acyl substitution using 4-methylsulfonylbenzoyl chloride and an ethoxy-substituted aniline derivative. Reaction conditions often include polar aprotic solvents (e.g., DMF or dichloromethane), coupling agents like DCC or EDCI, and catalysts such as DMAP to enhance efficiency. Optimizing stoichiometry, temperature (20–60°C), and reaction time (4–24 hours) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ethoxy and methylsulfonyl groups). Aromatic protons appear in the δ 7.0–8.5 ppm range, while methylsulfonyl protons resonate near δ 3.1–3.3 ppm .
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C10_{10}H13_{13}NO4_4S: calc. 243.06, observed 243.06) .

Q. What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?

Common assays include:

  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50_{50} determination.
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Analog Synthesis : Systematically vary substituents (e.g., ethoxy → methoxy, methylsulfonyl → sulfonamide) and assess bioactivity.
  • Computational Modeling : Use QSAR to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity .
  • Crystallography : Solve X-ray structures to identify key binding motifs (e.g., hydrogen bonds with methylsulfonyl groups) .

Q. What strategies resolve contradictions in reported biological activities of sulfonylbenzamide derivatives?

  • Meta-Analysis : Compare datasets across studies, adjusting for variables like assay conditions (pH, temperature) or cell line heterogeneity.
  • Control Experiments : Test compounds under identical conditions to isolate confounding factors (e.g., solvent effects).
  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic vs. cellular assays) .

Q. How to use computational chemistry to predict the binding affinity of this compound with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-protein interactions (e.g., with COX-2 or EGFR kinases).
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Lys532 in EGFR).
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔGbinding_{binding} .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water).
  • Reaction Scalability : Optimize exothermic reactions using jacketed reactors with temperature control.
  • Yield Optimization : Replace costly coupling agents (e.g., EDCI) with polymer-supported reagents for reuse .

Methodological Notes

  • Contradictory Data : When conflicting bioactivity arises, prioritize studies using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Safety : Refer to SDS guidelines (e.g., ALADDIN SCIENTIFIC CORPORATION) for handling sulfonamides, including PPE and waste disposal .

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